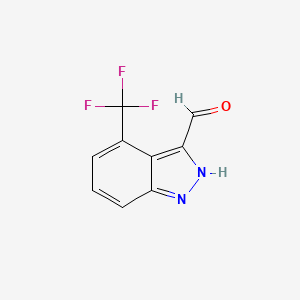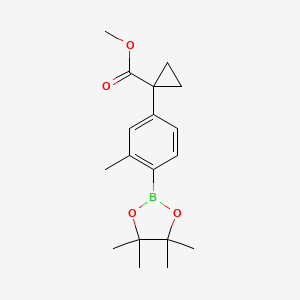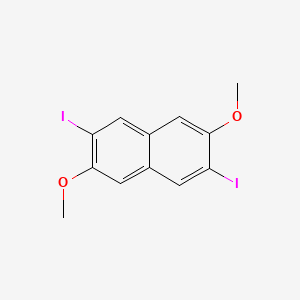
2,6-Diiodo-3,7-dimethoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diiodo-3,7-dimethoxynaphthalene is an organic compound with the molecular formula C12H10I2O2 and a molecular weight of 440.02 g/mol . This compound is characterized by the presence of two iodine atoms and two methoxy groups attached to a naphthalene ring, making it a halogenated aromatic compound. It is primarily used in organic synthesis and research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Diiodo-3,7-dimethoxynaphthalene can be synthesized through a one-pot tandem oxidation of phenols substituted with electron-withdrawing groups at the para position by excess diacetoxyiodobenzene . This method is efficient and yields good results. Another method involves the reaction of 2,6-dimethoxy-3,7-dichloronaphthalene with iodine under alkaline conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of diacetoxyiodobenzene and other hypervalent iodine reagents is common in industrial settings due to their efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
2,6-Diiodo-3,7-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to remove the iodine atoms, forming 2,6-dimethoxynaphthalene.
Common Reagents and Conditions
Diacetoxyiodobenzene: Used for the synthesis of the compound.
Grignard Reagents: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution Products: Various substituted naphthalenes depending on the reagent used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: 2,6-dimethoxynaphthalene and other reduced derivatives.
科学的研究の応用
2,6-Diiodo-3,7-dimethoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Diiodo-3,7-dimethoxynaphthalene involves its interaction with molecular targets through its iodine atoms and methoxy groups. The iodine atoms can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
類似化合物との比較
Similar Compounds
2,6-Diiododiaryl Ethers: These compounds have similar iodine substitution patterns and are used in similar applications.
2,6-Dimethoxynaphthalene: Lacks the iodine atoms but shares the methoxy groups and naphthalene core.
Uniqueness
2,6-Diiodo-3,7-dimethoxynaphthalene is unique due to the presence of both iodine and methoxy groups on the naphthalene ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications.
特性
分子式 |
C12H10I2O2 |
|---|---|
分子量 |
440.01 g/mol |
IUPAC名 |
2,6-diiodo-3,7-dimethoxynaphthalene |
InChI |
InChI=1S/C12H10I2O2/c1-15-11-5-7-4-10(14)12(16-2)6-8(7)3-9(11)13/h3-6H,1-2H3 |
InChIキー |
ZVSMHHDPCWARBH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC(=C(C=C2C=C1I)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


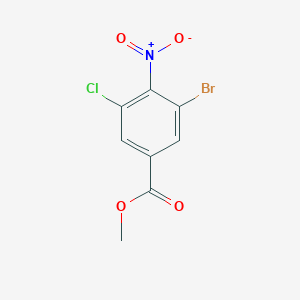
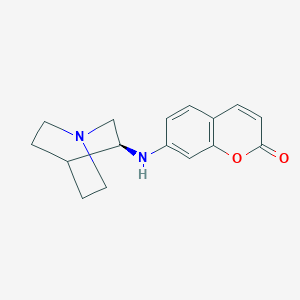
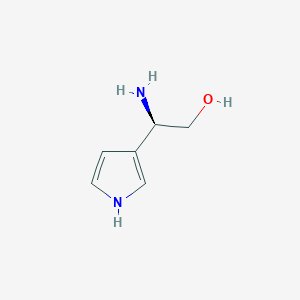
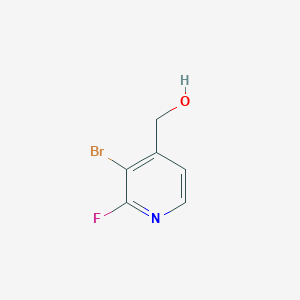
![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12828194.png)
![Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate](/img/structure/B12828211.png)
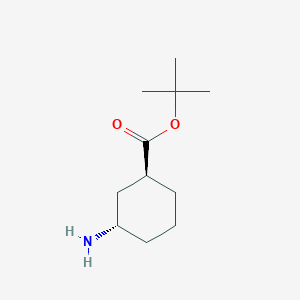
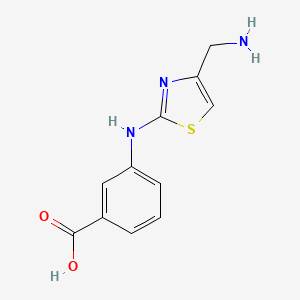
![1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12828230.png)
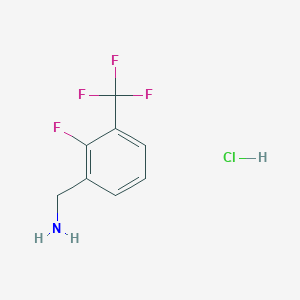
![3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)

